molecular formula C12H14N2O B13345549 2-(1-Benzyl-1H-pyrazol-4-yl)ethanol

2-(1-Benzyl-1H-pyrazol-4-yl)ethanol

Cat. No.: B13345549
M. Wt: 202.25 g/mol
InChI Key: WMWXUQKQJWGTER-UHFFFAOYSA-N
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Description

2-(1-Benzyl-1H-pyrazol-4-yl)ethanol is a chemical compound that features a pyrazole ring substituted with a benzyl group and an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Benzyl-1H-pyrazol-4-yl)ethanol typically involves the condensation of pyrazole-4-carbaldehyde with benzylamine, followed by reduction. One common method involves the use of chloro(trimethyl)silane as a catalyst in the presence of pyridine at 90°C under ambient air conditions . This method is advantageous due to its straightforward approach and good yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

2-(1-Benzyl-1H-pyrazol-4-yl)ethanol undergoes various chemical reactions, including:

    Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The pyrazole ring can be reduced under specific conditions to form dihydropyrazole derivatives.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Benzylpyrazole carboxylic acid or benzylpyrazole aldehyde.

    Reduction: Dihydrobenzylpyrazole derivatives.

    Substitution: Various substituted benzylpyrazole derivatives.

Scientific Research Applications

2-(1-Benzyl-1H-pyrazol-4-yl)ethanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1-Benzyl-1H-pyrazol-4-yl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group and pyrazole ring can interact with active sites of enzymes, leading to inhibition or activation of enzymatic activity. Additionally, the ethanol moiety can form hydrogen bonds with amino acid residues in proteins, stabilizing the compound-protein complex .

Comparison with Similar Compounds

Similar Compounds

    1-Benzyl-1H-pyrazol-4-ylmethanol: Similar structure but with a methanol moiety instead of ethanol.

    2-(1H-Pyrazol-4-yl)ethanol: Lacks the benzyl group, making it less hydrophobic.

    1-Benzyl-1H-pyrazol-4-ylamine: Contains an amine group instead of an ethanol moiety.

Uniqueness

2-(1-Benzyl-1H-pyrazol-4-yl)ethanol is unique due to the presence of both a benzyl group and an ethanol moiety, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C12H14N2O

Molecular Weight

202.25 g/mol

IUPAC Name

2-(1-benzylpyrazol-4-yl)ethanol

InChI

InChI=1S/C12H14N2O/c15-7-6-12-8-13-14(10-12)9-11-4-2-1-3-5-11/h1-5,8,10,15H,6-7,9H2

InChI Key

WMWXUQKQJWGTER-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C=N2)CCO

Origin of Product

United States

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